[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate
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Overview
Description
2’'-O-Acetylsprengerinin C is a natural product belonging to the class of diterpenoid compounds. It is primarily found in certain plants, such as Sprengeria clarkeana. This compound is characterized by its white crystalline solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-O-Acetylsprengerinin C involves multiple steps, typically starting from naturally occurring precursors. The synthetic route often includes acetylation reactions to introduce the acetyl group at the 2’’ position. The reaction conditions usually involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of 2’'-O-Acetylsprengerinin C may involve extraction from plant sources followed by purification processes. The extraction is typically done using organic solvents, and the purification involves chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’'-O-Acetylsprengerinin C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2’'-O-Acetylsprengerinin C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2’'-O-Acetylsprengerinin C involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Sprengerinin A
- Sprengerinin B
- Sprengerinin D
Comparison
2’‘-O-Acetylsprengerinin C is unique due to the presence of the acetyl group at the 2’’ position, which may confer different biological activities compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
[4,5-dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMOXMEKMIFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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